罗丹明 6G 己二胺酰胺

描述

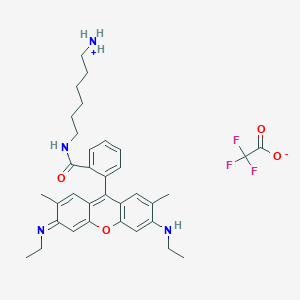

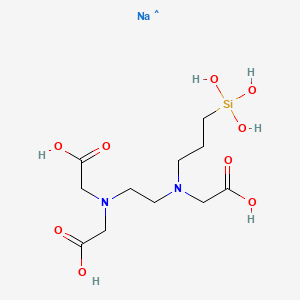

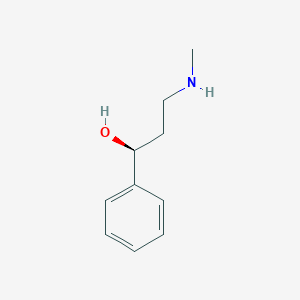

Rhodamine 6G hexanediamine amide is a derivative of the highly photostable and water-soluble fluorescent molecule, Rhodamine 6G .

Synthesis Analysis

The synthesis of Rhodamine 6G hexanediamine amide involves the amide-functionalization of Rhodamine 6G (R6G). This is achieved through the nucleophilic addition of various primary amines to the aromatic ester of R6G .Molecular Structure Analysis

Rhodamine 6G hexanediamine amide is based on the Rhodamine 6G molecule, which is modified by ethylenediamine to obtain rhodamine with amine functional groups .Chemical Reactions Analysis

The chemical reactions involving Rhodamine 6G hexanediamine amide are primarily related to its pH sensitivity. The amide-functionalization of Rhodamine 6G enables pH-dependent spirolactam-quinone isomerization .Physical And Chemical Properties Analysis

Rhodamine 6G hexanediamine amide is a highly photostable and water-soluble fluorescent molecule . It demonstrates versatility in terms of both pH sensitivity and chemical functionality, allowing conjugation to small molecules, proteins, nanoparticles, and regenerative biomaterial scaffold matrices .科学研究应用

传感应用

罗丹明酰胺衍生物因其对各种刺激的比色和荧光反应而广泛用于传感应用。罗丹明 B 螺内酰胺二聚体的合成和光学表征显示了超越传统二元荧光谱的复杂传感应用潜力。在特定条件下,这些染料独特的溶剂变色蓝荧光表明它们在开发先进传感器中的应用 (Stratton et al., 2022)。

生物成像

罗丹明基化合物由于对 Hg2+ 等某些离子的高选择性和敏感性,在生物成像中很有价值。基于硫罗丹明 6G 酰胺的新型荧光化学剂显示了在环境和生物系统中监测广泛 pH 范围内的 Hg2+ 离子的应用,展示了它们在活细胞中的实际应用 (Hu et al., 2013)。

光物理性质

对罗丹明衍生物的研究还集中于它们的光物理性质,例如合成罗丹明 19 的亲脂性衍生物,它们在溶液中以两种形式存在,具有独特的光谱性质。这些发现对于理解此类化合物在不同环境中的平衡和行为至关重要,有可能在染料敏化器件中得到应用 (Miljanić et al., 2002)。

光致变色系统

基于罗丹明衍生物的光致变色系统(如罗丹明 B 水杨醛腙金属配合物)的开发展示了它们在光印和紫外强度测量中的应用。这些系统提供了简便的合成、可调谐的热漂白速率以及开发新型光致变色材料的见解 (Li et al., 2014)。

荧光标记的生物相容性聚合物

罗丹明 6G 与仲胺的酰胺化反应已被用于制备荧光标记的生物相容性聚合物。这些聚合物专为生物医学研究而设计,突出了罗丹明衍生物在为生物应用创造材料中的作用 (Madsen et al., 2011)。

作用机制

Target of Action

Rhodamine 6G hexanediamine amide primarily targets acidic microenvironments within biological systems . These include the gastrointestinal system, bone-resorbing osteoclasts, and the endolysosomal compartment of nearly every cell in the body . The compound’s ability to interact with these targets is crucial for its function as a pH-sensitive fluorescent probe .

Mode of Action

The compound’s mode of action is based on its unique chemical structure. The amide-functionalization of Rhodamine 6G enables pH-dependent spirolactam-quinone isomerization . This process is triggered by changes in the pH of the compound’s environment, leading to alterations in the compound’s fluorescence properties . This allows the compound to act as a highly sensitive and versatile pH probe.

Biochemical Pathways

The primary biochemical pathway affected by Rhodamine 6G hexanediamine amide is the photodegradation pathway . Under UV light irradiation, the compound undergoes photo-oxidative degradation . This process results in the decolorization of the compound and the removal of total organic carbon (TOC) . The degraded intermediates and small molecular products of this process have been identified, providing insights into the mechanistic details of the dye’s photodegradation .

Result of Action

The primary result of Rhodamine 6G hexanediamine amide’s action is its ability to fluoresce in response to changes in pH . This makes it a powerful tool for real-time, non-invasive imaging of acidic microenvironments within biological systems . Additionally, the compound’s photodegradation under UV light leads to its decolorization and the removal of TOC , which could have implications for its use in environmental remediation.

Action Environment

The action of Rhodamine 6G hexanediamine amide is influenced by several environmental factors. The type of solvent has a strong effect on the compound’s quantum yield . For instance, the compound displays the maximum quantum yield in ethanol due to good interaction with ethanol and the formation of ring-opened amide form of rhodamine group . Additionally, the compound’s photodegradation is triggered by UV light irradiation , indicating that light exposure is a key environmental factor influencing its action.

未来方向

Rhodamine 6G hexanediamine amide, as a pH-sensitive probe, has potential applications in understanding normal cellular biology, defining mechanisms of disease, and monitoring for therapeutic response . Its high quantum yield and versatility in terms of pH sensitivity and chemical functionality make it a promising tool for future research and applications .

属性

IUPAC Name |

6-[[2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoyl]amino]hexylazanium;2,2,2-trifluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H40N4O2.C2HF3O2/c1-5-34-27-19-29-25(17-21(27)3)31(26-18-22(4)28(35-6-2)20-30(26)38-29)23-13-9-10-14-24(23)32(37)36-16-12-8-7-11-15-33;3-2(4,5)1(6)7/h9-10,13-14,17-20,34H,5-8,11-12,15-16,33H2,1-4H3,(H,36,37);(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRDAYUXENEUJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCCCCCC[NH3+].C(=O)(C(F)(F)F)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

626.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Methylphenyl)sulfonyl]benzaldehyde](/img/structure/B3083229.png)

![4-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B3083242.png)

![8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B3083288.png)

![4-Methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B3083344.png)